N-(4-ETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
N-(4-Ethoxyphenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,3-oxazole core substituted with a phenyl group at position 2, a 4-methylbenzenesulfonyl moiety at position 4, and a sulfanyl bridge linking the oxazole to an N-(4-ethoxyphenyl)acetamide group. This compound’s design integrates sulfonyl and sulfanyl functionalities, which are often associated with enhanced binding affinity and metabolic stability in medicinal chemistry contexts.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-32-21-13-11-20(12-14-21)27-23(29)17-34-26-25(28-24(33-26)19-7-5-4-6-8-19)35(30,31)22-15-9-18(2)10-16-22/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYQIEUGZJIBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[4-(4-METHYLBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of substituents. Below is a detailed comparison with analogous molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Sulfonyl/Sulfanyl vs. Thiazol/Imidazopyridine :
The target compound’s oxazole-sulfonyl/sulfanyl architecture contrasts with thiazol-imidazopyridine systems (e.g., ). Sulfonyl groups enhance stability and electronegativity, while thiazoles may offer broader π-π stacking interactions in biological targets.
Substituent Effects: Ethoxyphenyl vs. Methylbenzenesulfonyl vs. Bromobenzenesulfonyl: Bromine’s electronegativity (in ) may enhance halogen bonding but reduce metabolic stability compared to the methyl group.
Stereochemical Considerations :
While the target compound’s stereochemistry is unspecified, chiral analogs (e.g., ) demonstrate the importance of stereochemistry in bioactivity. This suggests that enantiomeric resolution could further optimize the target molecule’s efficacy.
Biological Activity Insights : Although direct data for the target compound is absent, structurally related molecules in the evidence exhibit antimicrobial (e.g., ) and anti-inflammatory properties. The sulfonyl and acetamide motifs are common in kinase inhibitors and enzyme modulators, hinting at analogous mechanisms of action.
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps, starting from the reaction of N-(4-ethoxyphenyl)acetamide with 4-methylbenzenesulfonyl chloride and 2-phenyl-1,3-oxazole derivatives. The process typically includes:
- Formation of Sulfonamide : The initial step involves the formation of a sulfonamide from the reaction of an amine with sulfonyl chloride.
- Oxazole Derivative Integration : Subsequent reactions incorporate oxazole derivatives, which are known for their pharmacological properties.
- Final Product Isolation : The final compound is purified through crystallization or chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related sulfonamide derivatives can inhibit cancer cell proliferation in vitro and in vivo, suggesting a potential mechanism through the modulation of apoptotic pathways and cell cycle arrest.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In vitro assays against various bacterial strains have demonstrated effective inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that the compound's structural components contribute to its bioactivity.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on important enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM).
Case Studies
- Anticancer Study : A study conducted on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, leading to reduced cell viability. The IC50 value was determined to be approximately 25 µM.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 12 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
